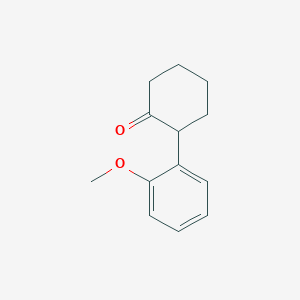
Cyclohexanone,2-(2-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanone,2-(2-methoxyphenyl)- is an organic compound with the molecular formula C13H16O2 It is a derivative of cyclohexanone, where the cyclohexane ring is substituted with a 2-methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone,2-(2-methoxyphenyl)- typically involves the Friedel-Crafts acylation reaction. This reaction uses cyclohexanone and 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of Cyclohexanone,2-(2-methoxyphenyl)- can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanone,2-(2-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Cyclohexanone,2-(2-methoxyphenyl)- can be oxidized to 2-(2-methoxyphenyl)cyclohexanone-1-carboxylic acid.
Reduction: Reduction yields 2-(2-methoxyphenyl)cyclohexanol.
Substitution: Halogenation can produce 2-(2-halophenyl)cyclohexanone.
Aplicaciones Científicas De Investigación
Cyclohexanone,2-(2-methoxyphenyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclohexanone,2-(2-methoxyphenyl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Cyclohexanone,2-(2-methoxyphenyl)- can be compared with other similar compounds such as:
Ketamine: A well-known anesthetic with a similar cyclohexanone structure but different substituents.
Methoxetamine: An analogue of ketamine with a methoxy group, similar to Cyclohexanone,2-(2-methoxyphenyl)-, but with different pharmacological properties.
These comparisons highlight the unique chemical and biological properties of Cyclohexanone,2-(2-methoxyphenyl)-, making it a compound of significant interest in various fields of research.
Propiedades
Número CAS |
2702-90-1 |
|---|---|
Fórmula molecular |
C13H16O2 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
2-(2-methoxyphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H16O2/c1-15-13-9-5-3-7-11(13)10-6-2-4-8-12(10)14/h3,5,7,9-10H,2,4,6,8H2,1H3 |
Clave InChI |
RBQAWPVPHCHEHE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2CCCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



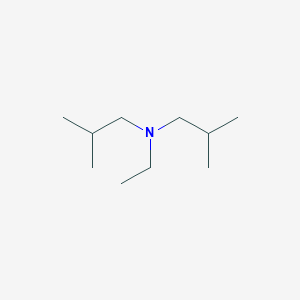
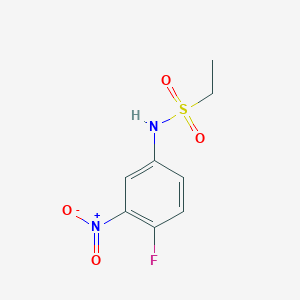
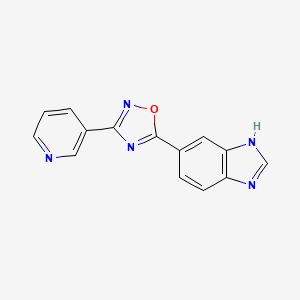
![Bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ol](/img/structure/B8732477.png)
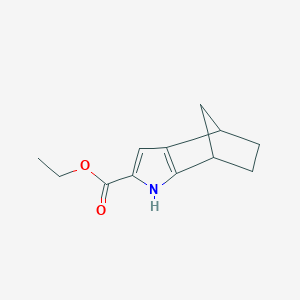
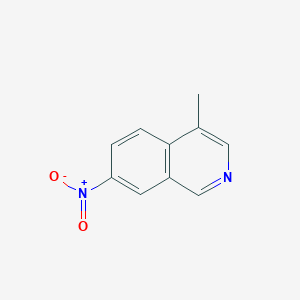
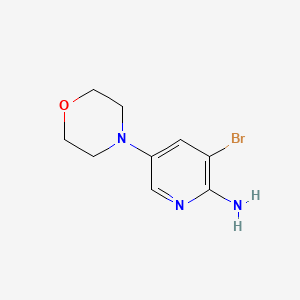
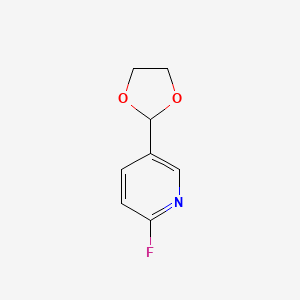

![N-[2-(Methanesulphonamido)ethyl]acetamide](/img/structure/B8732505.png)
![7,8,9,10-Tetrahydropyridazino[4,5-a]indolizin-4(3H)-one](/img/structure/B8732510.png)

![Benzenebutanal, 4-[bis(2-chloroethyl)amino]-](/img/structure/B8732534.png)
